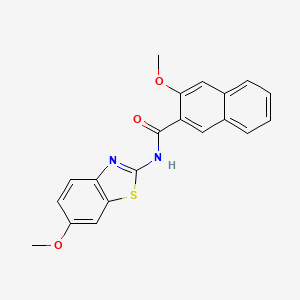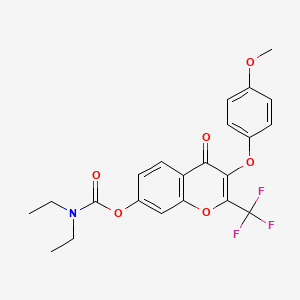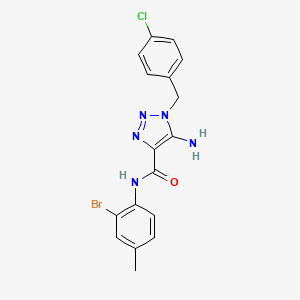
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor of a specific enzyme or receptor. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of aminopyridopyrazinones as PDE5 inhibitors involves the reaction of specific pyrazolinones with benzylidenemalononitrile, followed by various other reagents to yield a series of oxopyrazolinylpyridines and related compounds . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the formation of the pyrimidinyl and pyridazinyl moieties followed by their linkage through appropriate ether and amide bonds.
Molecular Structure Analysis
The molecular structure of the compound would likely be characterized by the presence of a pyrimidinyl ring linked to a pyrazole moiety and a pyridazinyl ring connected to a piperazine structure. The molecular interactions and conformational dynamics of such a compound would be critical in determining its biological activity. The structure-activity relationship (SAR) is a key aspect of drug design, as seen in the optimization of aminopyridopyrazinones for PDE5 inhibition .
Chemical Reactions Analysis
The chemical reactivity of the compound would involve the functional groups present in its structure. For example, the pyrazole and pyrimidinyl rings could be sites for further substitution reactions, while the ether and amide linkages might be susceptible to hydrolysis under certain conditions. The synthesis of related compounds shows a variety of reactions including the use of triethyl orthoformate, hydrazine hydrate, and various acylating agents, indicating a rich chemistry that could be applied to the modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of heterocyclic rings and polar functional groups suggests that it would have moderate solubility in polar solvents and could form stable solid-state structures. The compound's ability to penetrate the brain, as seen with a related PDE5 inhibitor, suggests it has the appropriate balance of lipophilicity and solubility to cross the blood-brain barrier .
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine and related compounds possess significant antibacterial and antimicrobial properties. For instance, the study by Abdelriheem et al. (2017) outlines the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazines, and other derivatives, demonstrating their effectiveness against various microbial strains due to their structural configuration, which may include the core chemical structure of the compound (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antiproliferative Activity Against Cancer Cell Lines
Compounds structurally related to the query compound have shown promising antiproliferative activities against various human cancer cell lines. Mallesha et al. (2012) reported the synthesis and in vitro evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, revealing that some derivatives exhibited significant antiproliferative effects on cancer cells, suggesting potential applications in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Synthesis and Evaluation of Antinoceptive Activity
Research into the analgesic properties of related heterocyclic compounds, such as the synthesis of 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones by Savelon et al. (1998), highlights the potential of these compounds to serve as potent nonopioid nonantiinflammatory analgesics. This line of investigation underscores the chemical's utility in pain management research, albeit with considerations for sedative effects at certain dosages (Savelon, Bizot-Espiard, Caignard, Pfeiffer, Renard, Viaud, & Guillaumet, 1998).
Anticancer and Anti-inflammatory Agents
Further studies indicate that pyrimidine and pyrazole derivatives, structurally akin to the queried compound, exhibit significant anti-inflammatory and anticancer activities. For example, Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, demonstrating their potential as anticancer and anti-5-lipoxygenase agents, thereby highlighting the compound's relevance in the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Propiedades
IUPAC Name |
2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O2/c1-14-4-5-16(24-23-14)25-8-10-26(11-9-25)19(28)13-29-18-12-17(21-15(2)22-18)27-7-3-6-20-27/h3-7,12H,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMRSBZQJBDVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=NC(=NC(=C3)N4C=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)


![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2552410.png)
![8-(3,3-dimethyl-2-oxobutyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2552411.png)